molecular formula C18H21N3OS B6026840 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide

3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide

Cat. No. B6026840
M. Wt: 327.4 g/mol
InChI Key: OSUXOOOFCORGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is known to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes that are involved in various biochemical and physiological processes. By inhibiting these enzymes, this compound can alter the activity of cells and tissues, leading to changes in the physiological and biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific process being studied. In cancer research, this compound has been shown to inhibit the growth of cancer cells by blocking certain enzymes involved in cell proliferation. In neuroscience, this compound has been used to study the mechanisms of action of neurotransmitters and their receptors. In drug discovery, this compound has been used to identify potential drug targets and to screen for new drug candidates.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide in lab experiments is its unique mechanism of action. This compound can be used to study a wide range of biochemical and physiological processes, making it a valuable tool for scientific research. However, the limitations of this compound include its complex synthesis process and the lack of information on its toxicity and side effects.

Future Directions

There are several future directions for research on 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide. One direction is to investigate the potential use of this compound in drug discovery. Another direction is to study the toxicity and side effects of this compound to determine its safety for use in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.

Synthesis Methods

The synthesis of 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 2-phenyl-5,6,7,8-tetrahydro-5-quinazolinone and methylthioacetic acid followed by the addition of propionyl chloride.

Scientific Research Applications

The unique properties of 3-(methylthio)-N-(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)propanamide make it a valuable tool for scientific research. This compound has been used in various studies to investigate the mechanisms of action of different biochemical and physiological processes. Some of the areas where this compound has been used include cancer research, neuroscience, and drug discovery.

properties

IUPAC Name

3-methylsulfanyl-N-(2-phenyl-5,6,7,8-tetrahydroquinazolin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-23-11-10-17(22)20-15-8-5-9-16-14(15)12-19-18(21-16)13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUXOOOFCORGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)NC1CCCC2=NC(=NC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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